Cerberin

Catalog No.
S523204
CAS No.
25633-33-4
M.F
C32H48O9
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerberin

CAS Number

25633-33-4

Product Name

Cerberin

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1

InChI Key

UYQMTWMXBKEHJQ-IVHDSYOHSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Solubility

Soluble in DMSO

Synonyms

Cerberin; Acetylneriifolin; Neriifolin-monoacetat; Pveneniferin

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Description

The exact mass of the compound Cerberin is 576.3298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerberin is a highly toxic cardiac glycoside found in plants of the Apocynaceae family, particularly in the genus Cerbera []. While its historical use in folk medicine has been documented, its potential dangers outweigh any therapeutic benefits. However, cerberin holds some interest in scientific research for the following reasons:

  • Understanding Cardiac Function

    Cerberin, like other cardiac glycosides, disrupts the normal functioning of the sodium-potassium pump in heart muscle cells. This leads to increased intracellular calcium, which can cause a stronger contraction force but also disrupts heart rhythm []. Studying the effects of cerberin can help researchers understand the mechanisms of normal heart function and the development of heart failure.

  • Drug Discovery

    The specific way cerberin interacts with the sodium-potassium pump might offer insights for developing new, safer cardiac medications. By modifying the structure of cerberin or related compounds, researchers might be able to create drugs with a more targeted effect on heart muscle contraction without the toxic side effects [].

  • Toxicological Studies

    Cerberin poisoning is a serious medical emergency. Research on cerberin can help develop better diagnostic tools and treatment strategies for accidental or intentional ingestion of plants containing this toxin [].

Cerberin is chemically classified as a cardenolide glycoside, specifically the 2'-acetyl derivative of neriifolin. Its molecular formula is C32H48O9, and it has a molecular weight of approximately 576.718 g/mol . The structure of cerberin features a steroid nucleus with a lactone moiety and is conjugated to a sugar, which is characteristic of many cardiac glycosides. Its mechanism of action involves the inhibition of sodium/potassium adenosine triphosphatase (Na+/K+-ATPase), leading to increased intracellular calcium levels and subsequent cardiac effects .

Cerberin's primary chemical reaction involves its binding to the Na+/K+-ATPase enzyme. This interaction alters the enzyme's conformation, disrupting normal ion transport across cell membranes. As sodium accumulates inside cells and potassium levels outside increase, this can lead to hyperkalemia and enhanced cardiac contractility, potentially resulting in arrhythmias . The toxicity profile of cerberin resembles that of digoxin, another well-known cardiac glycoside, indicating similar pathways of toxicity and therapeutic effects .

Cerberin exhibits significant biological activity, primarily as a cardiotoxin. It is known to induce symptoms such as nausea, vomiting, and severe cardiac disturbances when ingested . The compound has also been studied for its antineoplastic properties, showing promise in inhibiting cancer cell growth by disrupting cellular signaling pathways . For instance, cerberin has demonstrated anticancer activity through mechanisms involving the phosphoinositide 3-kinase pathway .

Research indicates that cerberin interacts with various biological systems through its action on Na+/K+-ATPase. Studies have shown that its effects on cardiac function can mimic those seen with digoxin poisoning, leading to similar clinical presentations in cases of overdose . Furthermore, cerberin's interactions with other drugs and compounds are critical for understanding its therapeutic potential and safety profile.

Cerberin shares structural and functional similarities with several other cardenolides. Here are some notable compounds for comparison:

CompoundSourceKey Characteristics
DigoxinFoxglove (Digitalis purpurea)Widely used for heart conditions; well-studied toxicity profile.
OleandrinOleander (Nerium oleander)Similar mechanism; known for cardiotoxicity and anti-cancer properties.
NeriifolinCerbera odollamPrecursor to cerberin; exhibits similar biological activities.
ThevetinThevetia peruvianaAnother toxic cardenolide with similar effects on Na+/K+-ATPase.

Cerberin's uniqueness lies in its specific structural modifications that confer distinct pharmacological properties while maintaining similarities with other toxic cardenolides. Its dual role as both a potential therapeutic agent and a highly toxic compound underscores the need for careful handling and further research into its mechanisms and applications.

The cardiac glycoside cerberin is primarily found within the Cerbera genus, which comprises evergreen trees and shrubs native to tropical regions of Asia, Australia, Madagascar, and various islands in the Indian and Pacific Oceans [1]. The genus Cerbera belongs to the family Apocynaceae and is characterized by the production of a white sticky latex in all plant parts, which contains various toxic compounds including cardiac glycosides [1].

The most significant botanical sources of cerberin include four main species within the Cerbera genus. Cerbera odollam, commonly known as the suicide tree or pong-pong tree, represents the primary source of cerberin and is native to India, Southeast Asia, and East Africa, particularly thriving in muddy river deltas and mangrove environments [2] [3]. This species is responsible for a significant number of plant poisoning deaths worldwide, with over 500 documented fatalities in Kerala, India, between 1989 and 1999 [4]. Cerbera manghas, also known as sea mango or bintaro, serves as another important source of cerberin and is distributed from coastal areas of Africa eastward to French Polynesia, occupying coastal habitats and mangrove forests [5] [6].

Three species within the Cerbera genus are classified as mangroves: Cerbera floribunda, Cerbera manghas, and Cerbera odollam [1] [7]. These mangrove species have adapted to coastal environments and represent ecologically important sources of cerberin production. Cerbera dumicola, found in Queensland, Australia, represents a less studied but confirmed source of cerberin within the genus [1].

The taxonomic classification of cerberin-producing species follows a clear pattern within the Apocynaceae family. The genus Cerbera was first described by Carl Linnaeus in 1753, with Cerbera manghas serving as the lectotype [1]. The genus name derives from Cerberus, the three-headed dog in Greek mythology, reflecting the highly poisonous nature of all species within the genus [1].

Tissue-Specific Localization in Seed Kernels

The tissue-specific distribution of cerberin within Cerbera species demonstrates remarkable concentration variations, with seed kernels serving as the primary repository for this cardiac glycoside. Research on Cerbera manghas has revealed that dried, ripe seed kernels contain the highest concentration of cerberin at 285.9 micrograms per gram of tissue [8]. This concentration represents a dramatic increase compared to fresh, unripe seed kernels, which contain only 2.3 micrograms per gram [8].

The seed kernel represents the most toxic component of the Cerbera plant, with ingestion of even half a seed kernel potentially proving lethal to humans [8]. The concentrated presence of cerberin in seed kernels serves multiple biological functions, including protection of the developing embryo from herbivory and ensuring successful seed dispersal by deterring consumption by non-adapted organisms [9].

Beyond the primary cerberin compound, seed kernels contain a complex mixture of related cardiac glycosides that contribute to their overall toxicity profile. These include odollin, neriifolin, cerberoside, and tanghiiegnin, which work synergistically to enhance the defensive properties of the seeds [9]. The presence of multiple cardiac glycosides in seed kernels suggests a sophisticated biochemical defense system that has evolved to maximize protection against diverse threats.

The tissue localization pattern extends beyond seed kernels to other plant parts, though at significantly lower concentrations. Leaves of Cerbera species contain neriifolin and cerleaside A, representing precursor compounds and related cardiac glycosides [9]. The bark and stem tissues also contain neriifolin, while root tissues contain lthevetoside, another cardiac glycoside derivative [9]. This distribution pattern indicates that cerberin biosynthesis occurs throughout the plant, with subsequent transport and concentration mechanisms directing the compound to seed kernels.

The fruit pulp contains lower concentrations of cardiac glycosides compared to seed kernels, which may facilitate seed dispersal by allowing certain animals to consume the fruit while avoiding the toxic seeds [9]. This selective distribution pattern demonstrates the evolutionary optimization of cerberin localization for maximum defensive effectiveness while maintaining reproductive success.

Biosynthetic Enzymatic Pathways

The biosynthetic pathway of cerberin involves a complex series of enzymatic reactions that transform sterol precursors into the final cardiac glycoside structure. The pathway begins with the rate-limiting step catalyzed by cytochrome P450 sterol side chain cleaving enzymes, specifically those belonging to the CYP87A family [10] [11]. These enzymes convert both cholesterol and campesterol to pregnenolone, establishing the foundation for cardiac glycoside biosynthesis [10].

The initial sterol side chain cleavage represents a critical control point in cerberin biosynthesis, as it channels sterols essential for maintaining cell membrane homeostasis toward the production of secondary metabolites [10]. Research on related cardiac glycoside biosynthesis in foxglove plants has identified CYP87A4 as the key enzyme responsible for this transformation, and similar enzymes likely function in Cerbera species [10].

Following the initial sterol modification, cytochrome P450 enzymes of the CYP716A family participate in steroid hydroxylation reactions, particularly at the carbon-19 position [12] [13]. These hydroxylation steps are essential for generating the specific stereochemistry and functional groups required for cardiac glycoside activity. The CYP716A enzymes demonstrate substrate specificity for digitoxigenin intermediates and related steroid scaffolds [12].

The biosynthetic pathway involves several key enzymatic transformations of the steroid core structure. 3β-Hydroxysteroid dehydrogenase catalyzes critical oxidation and reduction reactions that establish the proper stereochemistry at carbon-3 [13]. Ketosteroid isomerase facilitates the isomerization of isoprogesterone to progesterone, representing a essential step in steroid backbone modification [13].

Two distinct reductase enzymes contribute to the final steroid core configuration: progesterone 5β-reductase and steroid 5α-reductase. These enzymes determine the stereochemistry at carbon-5 of the steroid core, with progesterone 5β-reductase generating 5β-cardenolides and steroid 5α-reductase producing 5α-cardenolides [13]. The balance between these enzymatic activities influences the final cardiac glycoside profile within individual plants.

The attachment of sugar moieties to the steroid core requires the action of specific glycosyltransferases that recognize digitoxigenin as a substrate [14] [15]. In the case of cerberin, the sugar component consists of an O-acetylated derivative of α-L-thevetose, which is itself a derivative of L-glucose [16] [14]. The thevetose sugar represents a characteristic taxonomic marker for the Cerbera genus and related Apocynaceae species [15].

The final step in cerberin biosynthesis involves acetyltransferase enzymes that modify the thevetose sugar by adding an acetyl group at the 2-position [16] [14]. This acetylation reaction converts neriifolin to cerberin, representing the terminal step in the biosynthetic pathway [16]. The acetylation enhances the lipophilicity and membrane permeability of the compound, potentially increasing its biological activity [14].

Ecological Role in Plant Defense Mechanisms

Cerberin serves as a highly effective chemical defense mechanism that protects Cerbera species from various herbivorous threats through multiple complementary modes of action. The primary defense mechanism involves the inhibition of sodium-potassium adenosine triphosphatase pumps in target organisms, leading to disruption of cellular ion gradients and subsequent physiological dysfunction [4] [9].

The cardiac toxicity of cerberin provides exceptional protection against vertebrate herbivores, particularly mammals that might otherwise consume large quantities of plant material. The compound demonstrates remarkable potency, with lethal doses as low as 1.8 milligrams per kilogram body weight in dogs and 3.1 milligrams per kilogram in cats [9]. This high toxicity ensures that even small amounts of plant material consumption result in severe physiological consequences, creating a strong deterrent effect against repeated herbivory attempts.

Research on related cardiac glycoside defense systems has demonstrated that these compounds provide effective protection against certain specialist herbivores that have adapted to overcome other plant defenses. Studies on Erysimum cheiranthoides showed that cardiac glycosides were highly effective against glucosinolate-tolerant specialist herbivores such as Pieris rapae and Brevicoryne brassicae, preventing these insects from successfully utilizing the plant as a host [17] [18].

The ecological effectiveness of cerberin extends beyond direct toxicity to include feeding deterrent properties that reduce herbivory pressure without necessarily causing mortality. The compound creates taste and chemical repulsion effects that discourage initial feeding attempts by potential herbivores [9]. This deterrent mechanism proves particularly valuable against generalist herbivores that might otherwise sample various plant species.

Cerberin also functions as a growth inhibitor against various arthropod herbivores, disrupting their development and reproduction even when consumed in sublethal quantities [9]. This mechanism provides long-term protection by reducing the reproductive success of herbivorous insects, thereby decreasing population pressure on the plant over time.

The compound demonstrates effectiveness against specific pest species that commonly attack related plants. Research has shown that Cerbera extracts possess inhibitory and lethal effects against Riptortus linearis, a pod-sucking pest that affects soybean plants [9]. Additionally, oleic acid extracted from Cerbera seeds shows insecticidal activity against subterranean termites Coptotermes gestroi and drywood termites Cryptotermes cynocephalus [9].

The evolutionary advantages provided by cerberin production include protection from large herbivores, reduced overall herbivory pressure, and the creation of selective pressure that influences herbivore adaptation patterns [17]. The compound contributes to broad-spectrum protection by affecting multiple target organisms through different mechanisms, enhancing the overall survival fitness of Cerbera species in their natural habitats.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

576.32983310 g/mol

Monoisotopic Mass

576.32983310 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KW5A155S64

Wikipedia

Cerberin

Dates

Last modified: 04-14-2024

Cardiac glycoside cerberin exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition

Md Shahadat Hossan, Zi-Yang Chan, Hilary M Collins, Fiona N Shipton, Mark S Butler, Mohammed Rahmatullah, Jong Bong Lee, Pavel Gershkovich, Leonid Kagan, Teng-Jin Khoo, Christophe Wiart, Tracey D Bradshaw
PMID: 30930233   DOI: 10.1016/j.canlet.2019.03.034

Abstract

Natural products possess a significant role in anticancer therapy and many currently-used anticancer drugs are of natural origin. Cerberin (CR), a cardenolide isolated from the fruit kernel of Cerbera odollam, was found to potently inhibit cancer cell growth (GI
values < 90 nM), colony formation and migration. Significant G2/M cell cycle arrest preceded time- and dose-dependent apoptosis-induction in human cancer cell lines corroborated by dose-and time-dependent PARP cleavage and caspase 3/7 activation, in addition to reduced Bcl-2 and Mcl-1 expression. CR potently inhibited PI3K/AKT/mTOR signalling depleting polo-like kinase 1 (PLK-1), c-Myc and STAT-3 expression. Additionally, CR significantly increased the generation of reactive oxygen species (ROS) producing DNA double strand breaks. Preliminary in silico biopharmaceutical assessment of CR predicted >60% bioavailability and rapid absorption; doses of 1-10 mg/kg CR were predicted to maintain efficacious unbound plasma concentrations (>GI
value). CR's potent and selective anti-tumour activity, and its targeting of key signalling mechanisms pertinent to tumourigenesis support further preclinical evaluation of this cardiac glycoside.


The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS

Jérémy Carlier, Jérôme Guitton, Fabien Bévalot, Laurent Fanton, Yvan Gaillard
PMID: 24878878   DOI: 10.1016/j.jchromb.2014.05.014

Abstract

The toxicity of the sea mango (Cerbera manghas L.) is well known. The plant is ranked as one of the deadliest of the southern Asian coastline. Cardenolidic heterosides are responsible for the cardiotoxicity of trees of the Cerbera genus. We have identified and determined the concentration of the principal glycosidic steroids present in the seeds of sea mangos (Thailand). Drug screening of an extract of the seeds was carried out using ultra-high performance liquid chromatography coupled to photodiode array detection and mass spectrometry (UHPLC-PDA-MS) with quantification at 219nm. Identification was confirmed by UHPLC-HRMS. Deacetyltanghinin (m/z 549.3055±2ppm), neriifolin (m/z 535.3259±2ppm), tanghinin (m/z 591.3169±2ppm) and cerberin (577.3375±2ppm) were the most abundant glycosidic steroids present in the sea mango seeds. A seed of the dried ripe fruit had concentrations of 1209.1, 804.2, 621.4 and 285.9μg/g, respectively. A seed of the fresh unripe fruit had concentrations of 49.4, 47.0, 3.5 and 2.3μg/g.


[STUDIES ON THE CARDIAC GLYCOSIDES OF THEVETIA PERUVIANA MERR. SYN. THEVETIA NERIIFOLIA JUSS. II. ISOLATION AND IDENTIFICATION OF CERBERIN, RUVOSIDE AND A NEW CARDIAC GLYCOSIDE--PERUSITIN]

H Y LANG, N J SUN
PMID: 14202490   DOI:

Abstract




Cerbera odollam toxicity: A review

Ritesh G Menezes, Muhammad Shariq Usman, Syed Ather Hussain, Mohammed Madadin, Tariq Jamal Siddiqi, Huda Fatima, Pradhum Ram, Syed Bilal Pasha, S Senthilkumaran, Tooba Qadir Fatima, Sushil Allen Luis
PMID: 29778924   DOI: 10.1016/j.jflm.2018.05.007

Abstract

Cerbera odollam is a plant species of the Apocynaceae family. It is often dubbed the 'suicide tree' due to its strong cardiotoxic effects, which make it a suitable means to attempt suicide. The plant grows in wet areas in South India, Madagascar, and Southeast Asia; and its common names include Pong-Pong and Othalanga. The poison rich part of the plant is the kernel which is present at the core of its fruit. The bioactive toxin in the plant is cerberin, which is a cardiac glycoside of the cardenolide class. Cerberin has a mechanism of action similar to digoxin; hence, Cerbera odollam toxicity manifests similar to acute digoxin poisoning. Ingestion of its kernel causes nausea, vomiting, hyperkalemia, thrombocytopenia, and ECG abnormalities. Exposure to high doses of Cerbera odollam carries the highest risk of mortality. Initial management includes supportive therapy and administration of atropine followed by temporary pacemaker insertion. Administration of digoxin immune Fab may be considered in severe cases, although efficacy is variable and data limited to isolated case reports.


[The radioimmunoassay and the pharmacokinetics of peruvoside and neriifolin]

S G Liu, G Y Zeng, K C Zhao, M G Yi
PMID: 3450124   DOI:

Abstract




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